molecular formula C17H18BrN5O2 B13891233 Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propylcarbamate

Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propylcarbamate

Cat. No.: B13891233
M. Wt: 404.3 g/mol
InChI Key: UCKDKDQFXSHIQG-UHFFFAOYSA-N
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Description

Benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate is a complex organic compound with a molecular formula of C18H18BrN5O2. This compound is characterized by the presence of an imidazo[1,5-a]pyrazine ring system, which is substituted with an amino group and a bromine atom. The compound also contains a benzyl carbamate moiety, which is linked to the imidazo[1,5-a]pyrazine ring via a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the imidazo[1,5-a]pyrazine core, which is then functionalized with an amino group and a bromine atom. The final step involves the coupling of the functionalized imidazo[1,5-a]pyrazine with benzyl carbamate under specific reaction conditions.

For example, the synthesis might involve the following steps:

    Formation of the imidazo[1,5-a]pyrazine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Functionalization: The imidazo[1,5-a]pyrazine core is then functionalized with an amino group and a bromine atom using suitable reagents and conditions.

    Coupling with benzyl carbamate: The final step involves the coupling of the functionalized imidazo[1,5-a]pyrazine with benzyl carbamate, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The amino group can be oxidized or reduced under appropriate conditions.

    Coupling reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation and reduction reactions: Products include oxidized or reduced forms of the compound, such as nitro derivatives or amines.

Scientific Research Applications

Benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
  • (S)-Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate

Uniqueness

Benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate is unique due to its specific substitution pattern and the presence of the benzyl carbamate moiety. This structural uniqueness may confer distinct biological and chemical properties, making it valuable for various applications.

Properties

Molecular Formula

C17H18BrN5O2

Molecular Weight

404.3 g/mol

IUPAC Name

benzyl N-[2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propyl]carbamate

InChI

InChI=1S/C17H18BrN5O2/c1-11(9-21-17(24)25-10-12-5-3-2-4-6-12)16-22-14(18)13-15(19)20-7-8-23(13)16/h2-8,11H,9-10H2,1H3,(H2,19,20)(H,21,24)

InChI Key

UCKDKDQFXSHIQG-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OCC1=CC=CC=C1)C2=NC(=C3N2C=CN=C3N)Br

Origin of Product

United States

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